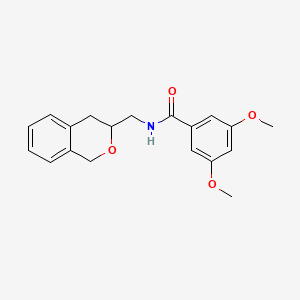

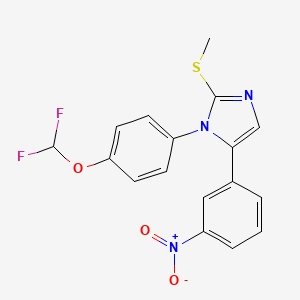

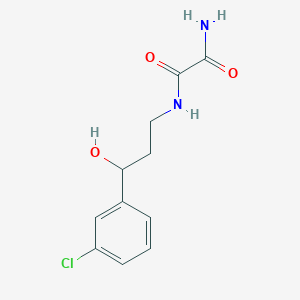

![molecular formula C17H12ClF6N5 B2421447 3-{4-[3-氯-5-(三氟甲基)-2-吡啶基]哌嗪基}-5-(三氟甲基)-2-吡啶甲腈 CAS No. 338791-68-7](/img/structure/B2421447.png)

3-{4-[3-氯-5-(三氟甲基)-2-吡啶基]哌嗪基}-5-(三氟甲基)-2-吡啶甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .科学研究应用

Hereditary Angioedema (HAE) Treatment

Berotralstat is an FDA-approved drug for the treatment of hereditary angioedema (HAE). HAE is a rare genetic disorder characterized by recurrent episodes of localized swelling in various body parts, including the skin, gastrointestinal tract, and upper airway. Berotralstat acts as a selective inhibitor of plasma kallikrein, thereby reducing the production of bradykinin—a key mediator of HAE attacks .

Organic Synthesis and Medicinal Chemistry

The trifluoromethyl group is widely used in organic synthesis and medicinal chemistry. Berotralstat’s TFM group enhances its lipophilicity, metabolic stability, and binding affinity to target proteins. Researchers have leveraged this property to design novel drug candidates with improved pharmacokinetics and bioavailability .

Agrochemicals and Pesticides

Fluorinated compounds, including those with TFM groups, find applications in agrochemicals. Berotralstat’s structural motif could inspire the development of new herbicides, fungicides, and insecticides. The TFM group’s electron-withdrawing nature influences the compound’s reactivity and biological activity .

Materials Science and Electronics

Fluorine-containing compounds play a crucial role in materials science. Berotralstat’s TFM group might find applications in designing organic semiconductors, liquid crystals, and other functional materials. The unique electronic properties of fluorinated molecules contribute to their utility in electronic devices .

Catalysis and Green Chemistry

Researchers explore the use of fluorinated compounds as catalysts in various chemical transformations. Berotralstat’s TFM group could serve as a catalyst or ligand in asymmetric synthesis, C–H activation, and other reactions. Fluorine’s ability to stabilize transition states and influence reaction pathways is valuable in green chemistry .

Pharmacophore Exploration

Berotralstat’s TFM group serves as a pharmacophore in drug design. By studying its interactions with target proteins, researchers gain insights into ligand–receptor binding. This knowledge informs the development of new drugs with improved efficacy and reduced side effects .

作用机制

Target of Action

The primary target of this compound is cell surface tyrosine kinase receptors . These receptors play a crucial role in many cellular processes, including cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

The compound interacts with its targets by binding to the tyrosine kinase receptors on the cell surface . This interaction triggers a cascade of intracellular events, including the activation of various kinases involved in cell proliferation and angiogenesis .

Biochemical Pathways

Upon activation, the tyrosine kinase receptors initiate a series of biochemical pathways that lead to the activation of downstream effectors. These pathways are critical for cell survival, proliferation, and angiogenesis

Result of Action

The activation of tyrosine kinase receptors and subsequent intracellular kinases can lead to increased cell proliferation and angiogenesis . These molecular and cellular effects contribute to the compound’s potential therapeutic applications.

属性

IUPAC Name |

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF6N5/c18-12-5-10(16(19,20)21)9-27-15(12)29-3-1-28(2-4-29)14-6-11(17(22,23)24)8-26-13(14)7-25/h5-6,8-9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXCOJFCJJSBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=CC(=C2)C(F)(F)F)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF6N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

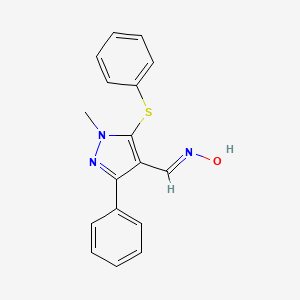

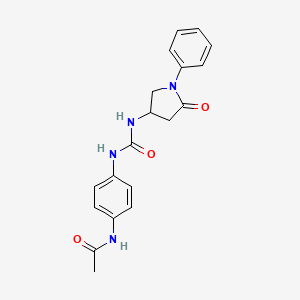

![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2421365.png)

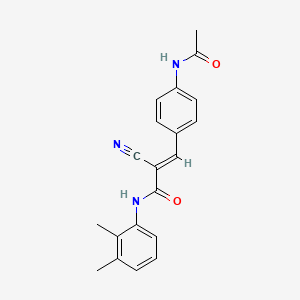

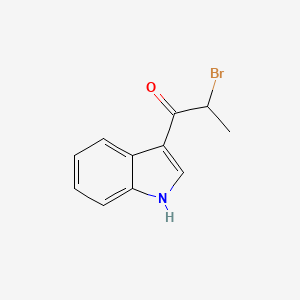

![1-[(Dimethylamino)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2421373.png)

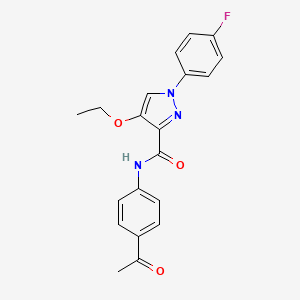

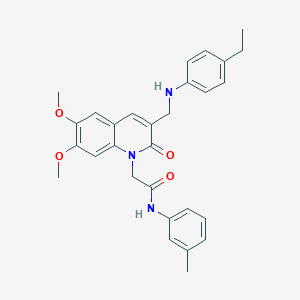

![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2421378.png)

![N-cycloheptyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2421383.png)